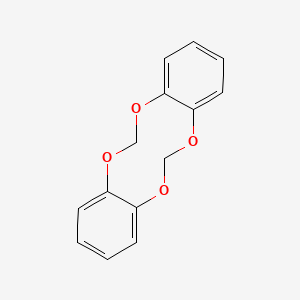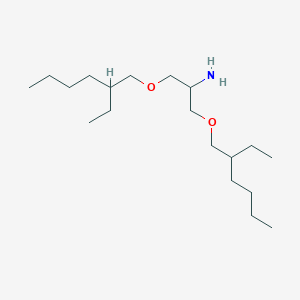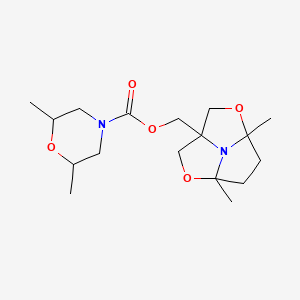
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, protection-deprotection strategies, and selective functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial processes.
化学反応の分析
Types of Reactions
(4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (4a,6a-Dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta(cd)pentalen-2a(3H)-yl)methyl 2,6-dimethyl-4-morpholinecarboxylate has a unique combination of functional groups that confer distinct chemical and biological properties
特性
CAS番号 |
60204-85-5 |
|---|---|
分子式 |
C17H28N2O5 |
分子量 |
340.4 g/mol |
IUPAC名 |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methyl 2,6-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C17H28N2O5/c1-12-7-18(8-13(2)24-12)14(20)21-9-17-10-22-15(3)5-6-16(4,19(15)17)23-11-17/h12-13H,5-11H2,1-4H3 |
InChIキー |
MDPLWPPNTOIDNE-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C(=O)OCC23COC4(N2C(CC4)(OC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


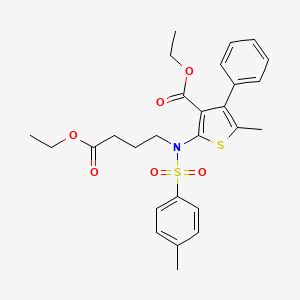
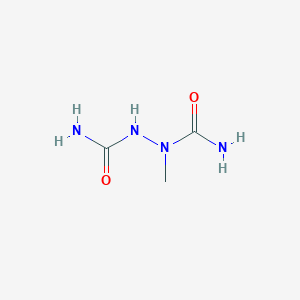
![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
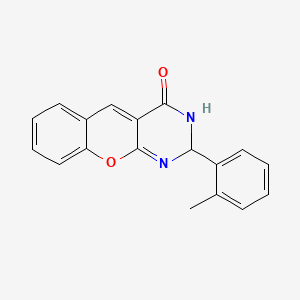
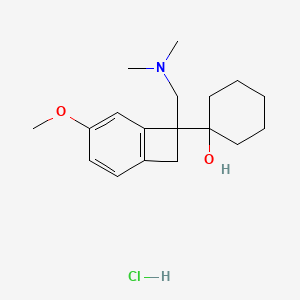
![ethyl 4,12-diethyl-3,5,11,13-tetraoxo-7,9-dioxa-4,8,12-triazatetracyclo[6.6.0.02,6.010,14]tetradecane-1-carboxylate](/img/structure/B12795382.png)
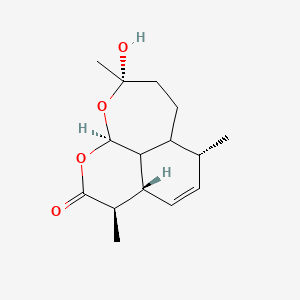
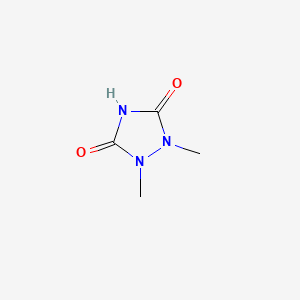
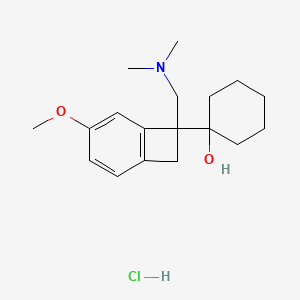
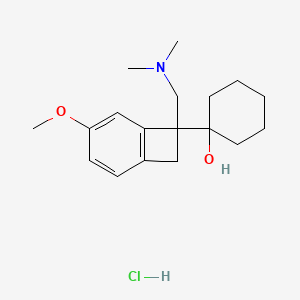
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
